molecular formula C17H13N3O2 B5753684 (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE

Cat. No.: B5753684
M. Wt: 291.30 g/mol
InChI Key: FPRRXCNSGMDHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE is a complex organic compound that features a combination of pyridine and naphthalene moieties

Preparation Methods

The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-aminopyridine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyridine ring, using reagents such as halogens or sulfonyl chlorides. .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of pyridine and naphthalene moieties, which imparts unique electronic and biological properties to the compound.

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c18-16(15-6-3-9-19-11-15)20-22-17(21)14-8-7-12-4-1-2-5-13(12)10-14/h1-11H,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRRXCNSGMDHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)ON=C(C3=CN=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)O/N=C(/C3=CN=CC=C3)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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